(2-Ethynyl-4-fluorophenyl)methanol
Overview
Description
(2-Ethynyl-4-fluorophenyl)methanol is an organic compound characterized by the presence of an ethynyl group and a fluorine atom attached to a benzene ring, with a hydroxymethyl group (-CH₂OH) at the para position relative to the fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethynyl-4-fluorophenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-fluorobenzaldehyde.
Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction, where 4-fluorobenzaldehyde reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxymethylation: The resulting ethynyl-substituted benzene derivative undergoes a reduction reaction with a suitable reducing agent, such as sodium borohydride, to form this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2-Ethynyl-4-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: (2-Ethynyl-4-fluorophenyl)aldehyde or (2-Ethynyl-4-fluorophenyl)carboxylic acid.
Reduction: (2-Ethyl-4-fluorophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound or its derivatives could be explored for use in drug development, particularly in the design of new pharmaceuticals.
Industry: It may find applications in the development of advanced materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Ethynyl-4-fluorophenyl)methanol would depend on its specific application. For instance, if used in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The ethynyl and fluorine groups could play a role in binding interactions, while the hydroxymethyl group may be involved in hydrogen bonding or other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
(2-Ethynylphenyl)methanol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(4-Fluorophenyl)methanol:
(2-Ethynyl-4-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine, which could result in different reactivity and interactions.
Uniqueness
(2-Ethynyl-4-fluorophenyl)methanol is unique due to the combination of the ethynyl and fluorine groups, which can impart distinct chemical and physical properties. The presence of these groups can influence the compound’s reactivity, stability, and potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2-ethynyl-4-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-2-7-5-9(10)4-3-8(7)6-11/h1,3-5,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNFAUCCAPEMQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451609 | |
Record name | (2-Ethynyl-4-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229028-02-8 | |
Record name | (2-Ethynyl-4-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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